molecular formula C28H25N5O3 B14983408 furan-2-yl{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone

furan-2-yl{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone

Cat. No.: B14983408
M. Wt: 479.5 g/mol
InChI Key: LUBTXYLCCPONAV-UHFFFAOYSA-N
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Description

1-(FURAN-2-CARBONYL)-4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound that features a combination of furan, pyrimidine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(FURAN-2-CARBONYL)-4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[2,3-d]pyrimidine structure, followed by the introduction of the furan-2-carbonyl and 4-methoxyphenyl groups. The final step involves the coupling of the piperazine moiety under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(FURAN-2-CARBONYL)-4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed:

  • Oxidation products include furan-2-carboxylic acid derivatives.
  • Reduction products include dihydropyrimidine derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

1-(FURAN-2-CARBONYL)-4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(FURAN-2-CARBONYL)-4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 1-(FURAN-2-CARBONYL)-4-[7-(4-HYDROXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE
  • 1-(FURAN-2-CARBONYL)-4-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE

Comparison: Compared to similar compounds, 1-(FURAN-2-CARBONYL)-4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s chemical reactivity, biological activity, and overall stability. The methoxy group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C28H25N5O3

Molecular Weight

479.5 g/mol

IUPAC Name

furan-2-yl-[4-[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C28H25N5O3/c1-35-22-11-9-21(10-12-22)33-18-23(20-6-3-2-4-7-20)25-26(29-19-30-27(25)33)31-13-15-32(16-14-31)28(34)24-8-5-17-36-24/h2-12,17-19H,13-16H2,1H3

InChI Key

LUBTXYLCCPONAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)C5=CC=CO5)C6=CC=CC=C6

Origin of Product

United States

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